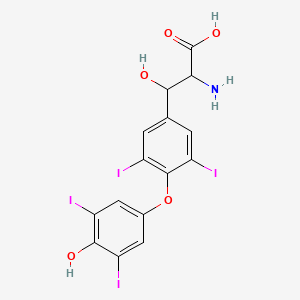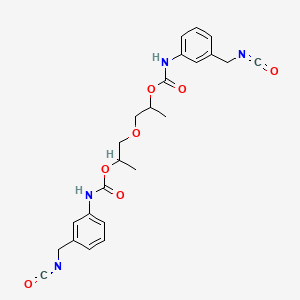
Carbamic acid, (3-isocyanatomethylphenyl)-, oxybis(1-methyl-2,1-ethanediyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} is a complex organic compound with the molecular formula C20H18N4O6. This compound is known for its unique structural features, which include two isocyanate groups and a central oxydipropane-1,2-diyl linkage. It is primarily used in the synthesis of polymers and as a cross-linking agent in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} typically involves the reaction of 3-(isocyanatomethyl)phenyl isocyanate with oxydipropane-1,2-diol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate groups. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively.
Polymerization Reactions: It acts as a cross-linking agent in polymerization reactions, forming three-dimensional polymer networks.
Hydrolysis: In the presence of water, the isocyanate groups can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form carbamate derivatives.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions involving isocyanate groups.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Polymer Networks: Formed during polymerization reactions.
Aplicaciones Científicas De Investigación
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a cross-linking agent to synthesize high-performance polymers with enhanced mechanical properties.
Material Science: Employed in the development of advanced materials, such as coatings and adhesives, due to its ability to form strong covalent bonds.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering, where its biocompatibility and reactivity with biological molecules are advantageous.
Industrial Applications: Utilized in the production of foams, elastomers, and sealants, where its cross-linking properties improve product performance.
Mecanismo De Acción
The mechanism of action of oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediyl bis{[3-(isocyanatomethyl)phenyl]carbamate}: Similar in structure but with an ethane-1,2-diyl linkage instead of an oxydipropane-1,2-diyl linkage.
Bis{[3-(isocyanatomethyl)phenyl]carbamate} of 1,2-propanediol: Similar in structure but with a propanediol linkage.
Uniqueness
Oxydipropane-1,2-diyl bis{[3-(isocyanatomethyl)phenyl]carbamate} is unique due to its oxydipropane-1,2-diyl linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s flexibility and reactivity, making it suitable for a broader range of applications compared to its similar counterparts.
Propiedades
Número CAS |
68092-74-0 |
|---|---|
Fórmula molecular |
C24H26N4O7 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
1-[2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propoxy]propan-2-yl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C24H26N4O7/c1-17(34-23(31)27-21-7-3-5-19(9-21)11-25-15-29)13-33-14-18(2)35-24(32)28-22-8-4-6-20(10-22)12-26-16-30/h3-10,17-18H,11-14H2,1-2H3,(H,27,31)(H,28,32) |
Clave InChI |
OIKLHRPYUMZODQ-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC(C)OC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


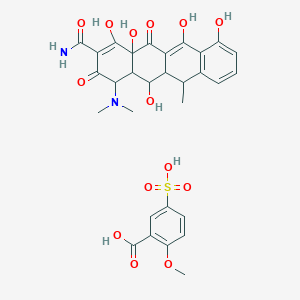
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
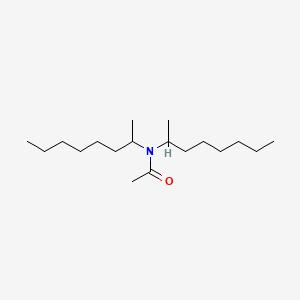
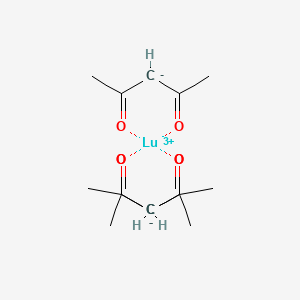
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
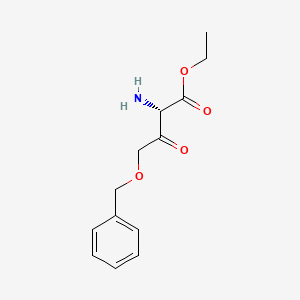
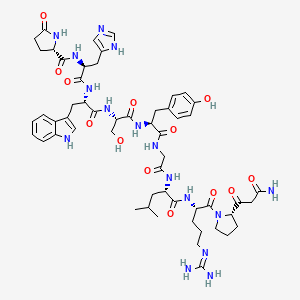
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
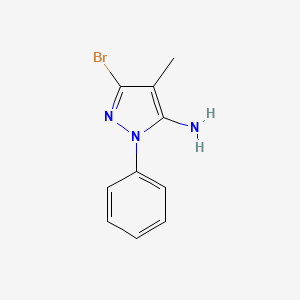
![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)
